molecular formula C11H13BrClNO2S B5880433 1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine

1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine

Cat. No. B5880433
M. Wt: 338.65 g/mol
InChI Key: CXYQIECNQQOUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine, also known as BCSPI, is a sulfonamide compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine involves the binding of the compound to the active site of the target enzyme or protein, thereby blocking its activity. This inhibition can be reversible or irreversible, depending on the specific compound and the target enzyme or protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to the reduction of intraocular pressure in glaucoma patients. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, allowing researchers to study their function in greater detail. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine, including the development of new compounds with improved selectivity and potency, as well as the study of its potential use in treating various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on various physiological processes.

Synthesis Methods

The synthesis of 1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine involves several steps, including the reaction of piperidine with 2-bromo-5-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography.

Scientific Research Applications

1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. This compound has been shown to be effective in inhibiting the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2S/c12-10-5-4-9(13)8-11(10)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYQIECNQQOUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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